3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is an organic compound that belongs to the class of oxadiazoles. The trifluoromethyl group in its structure is known for its significant impact on the compound’s chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl)-thiophene
- 3-(Trifluoromethyl)phenyl)anthracene
- Fluoxetine
Uniqueness
Compared to similar compounds, 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H6F3N3O2 |
---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-1-5(2-4-6)8-15-9(7(14)17)18-16-8/h1-4H,(H2,14,17) |
InChI Key |
QNLLBJKEGMWLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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